Cephamycin C

Description

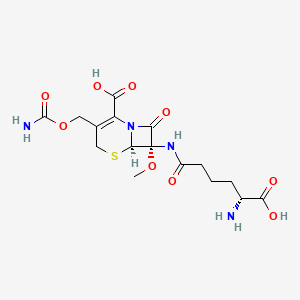

Structure

3D Structure

Properties

CAS No. |

34279-51-1 |

|---|---|

Molecular Formula |

C16H22N4O9S |

Molecular Weight |

446.4 g/mol |

IUPAC Name |

(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H22N4O9S/c1-28-16(19-9(21)4-2-3-8(17)11(22)23)13(26)20-10(12(24)25)7(5-29-15(18)27)6-30-14(16)20/h8,14H,2-6,17H2,1H3,(H2,18,27)(H,19,21)(H,22,23)(H,24,25)/t8-,14-,16+/m1/s1 |

InChI Key |

LXWBXEWUSAABOA-VXSYNFHWSA-N |

Isomeric SMILES |

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCC[C@H](C(=O)O)N |

Canonical SMILES |

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCCC(C(=O)O)N |

Synonyms |

A 16886B A-16886B A16886B cephamycin C cephamycin C sodium cephamycin C, (6R)-isomer cephamycin C, (6R-(6alpha,7alpha,7(R*)))-isomer cephamycin C, (6R-(6alpha,7alpha,7(S*)))-isomer cephamycin C, monosodium salt cephamycin C, sodium salt |

Origin of Product |

United States |

Foundational & Exploratory

The Advent of a Novel β-Lactam: The Origin and Discovery of Cephamycin C

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, biosynthesis, and characterization of Cephamycin C, a pioneering member of the cephamycin class of antibiotics.

Executive Summary

Discovered in the early 1970s, this compound marked a significant advancement in the field of β-lactam antibiotics. Produced by actinomycetes, primarily of the genus Streptomyces, this natural product distinguished itself from the structurally related cephalosporins by the presence of a 7α-methoxy group. This unique structural feature conferred a notable resistance to β-lactamase enzymes, a growing clinical challenge at the time. This technical guide provides an in-depth exploration of the origin, discovery, and scientific characterization of this compound, presenting key data, experimental methodologies, and biosynthetic pathways to serve as a valuable resource for the scientific community.

Historical Perspective and Discovery

The early 1970s witnessed a concerted effort in the pharmaceutical industry to discover novel antibiotics with improved activity against resistant bacterial strains. Two research groups, one at Merck Sharp & Dohme Research Laboratories and another at Eli Lilly and Company, independently reported the discovery of a new family of β-lactam antibiotics, which they named cephamycins.[1][2]

The initial breakthrough came from the screening of soil-derived actinomycetes. Researchers at Merck, in a 1972 publication by Stapley et al., described the isolation of several Streptomyces species, including a newly characterized species designated Streptomyces lactamdurans, that produced a family of antibiotics structurally related to cephalosporin C.[1][3] Concurrently, Nagarajan and colleagues at Eli Lilly reported the discovery of β-lactam antibiotics from Streptomyces species.[4]

This compound was identified as one of the major components produced by several of these actinomycete strains, including Streptomyces clavuligerus and Nocardia lactamdurans. Its discovery was significant due to its broad spectrum of activity, particularly against Gram-negative bacteria, and its remarkable stability against β-lactamase degradation, a property attributed to its unique 7α-methoxy group.

Producing Microorganisms

This compound is a secondary metabolite produced by several species of actinomycetes. The most notable and widely studied producers include:

-

Streptomyces clavuligerus

-

Nocardia lactamdurans (formerly Streptomyces lactamdurans)

-

Streptomyces cattleya

These filamentous bacteria are typically isolated from soil samples and can be cultured under specific fermentation conditions to yield this compound.

Experimental Protocols

Fermentation of this compound Producing Organisms

The production of this compound is achieved through submerged fermentation of the producing microorganism. The following provides a general protocol based on methodologies described in the literature.

4.1.1 Culture Media and Conditions

A variety of complex organic and chemically defined media have been used for the cultivation of this compound-producing Streptomyces species. A representative medium composition is provided in Table 1.

Table 1: Representative Fermentation Medium for this compound Production

| Component | Concentration (g/L) |

| Soluble Starch | 20 |

| Glucose | 10 |

| Yeast Extract | 5 |

| Peptone | 5 |

| K₂HPO₄ | 1 |

| MgSO₄·7H₂O | 0.5 |

| CaCO₃ | 2 |

Fermentation Parameters:

-

Temperature: 28°C

-

pH: Maintained between 6.8 and 7.2

-

Aeration: 1 volume of air per volume of medium per minute (vvm)

-

Agitation: 200-300 rpm

-

Fermentation Time: 120-168 hours

4.1.2 Inoculum Development

-

A vegetative inoculum is prepared by transferring spores from a slant culture of the producing organism into a seed medium.

-

The seed culture is incubated for 48-72 hours at 28°C with shaking.

-

The production fermentation tank is then inoculated with a 5-10% (v/v) of the seed culture.

Isolation and Purification of this compound

The recovery of this compound from the fermentation broth involves a multi-step process to separate the antibiotic from other broth components and related β-lactams.

4.2.1 Broth Clarification

-

The fermentation broth is harvested and the mycelium is removed by centrifugation or filtration.

-

The resulting supernatant is clarified by further filtration, often using diatomaceous earth as a filter aid.

4.2.2 Ion-Exchange Chromatography

-

The clarified broth is passed through a column containing a weakly basic anion-exchange resin (e.g., DEAE-cellulose).

-

The column is washed with a low concentration buffer to remove unbound impurities.

-

This compound is eluted using a salt gradient (e.g., 0.1 M to 1.0 M NaCl).

4.2.3 Adsorption and Desalting

-

The fractions containing this compound are pooled and may be further purified and desalted using an adsorbent resin (e.g., Amberlite XAD-2).

-

The antibiotic is adsorbed onto the resin, and salts are washed away with water.

-

This compound is then eluted with an organic solvent mixture, such as aqueous acetone.

4.2.4 Gel Filtration Chromatography

-

For final polishing, gel filtration chromatography (e.g., using Sephadex G-25) can be employed to separate this compound based on molecular size, effectively removing any remaining small molecule impurities.

The following diagram illustrates a general workflow for the isolation and purification of this compound.

Caption: General experimental workflow for the isolation and purification of this compound.

Structural Elucidation and Physicochemical Properties

The determination of the chemical structure of this compound was a crucial step in understanding its unique properties. This was achieved through a combination of spectroscopic techniques and chemical degradation studies.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were instrumental in identifying the core cephem nucleus, the D-α-aminoadipyl side chain, and, most importantly, the characteristic 7α-methoxy group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provided the accurate molecular weight and elemental composition of this compound, confirming its molecular formula as C₁₆H₂₁N₄O₉S.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques helped to identify key functional groups, such as the β-lactam carbonyl group and the conjugated diene system in the dihydrothiazine ring.

The IUPAC name for this compound is (6R,7S)-7-[[(2R)-2-amino-2-carboxy-ethyl]carbamoylamino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

In Vitro Antibacterial Activity

This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. A key feature is its stability to many β-lactamases, which renders it active against many penicillin- and cephalosporin-resistant strains.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against various bacteria.

| Bacterial Species | MIC (µg/mL) |

| Staphylococcus aureus | 3.1 - 12.5 |

| Streptococcus pyogenes | 0.2 - 0.8 |

| Escherichia coli | 6.2 - 25 |

| Klebsiella pneumoniae | 6.2 - 25 |

| Proteus mirabilis | 3.1 - 12.5 |

| Enterobacter aerogenes | 12.5 - 50 |

| Pseudomonas aeruginosa | >100 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that shares its early steps with the biosynthesis of other β-lactam antibiotics like penicillin and cephalosporin C. The pathway can be broadly divided into three stages.

-

Formation of the Tripeptide Precursor: The amino acids L-α-aminoadipic acid, L-cysteine, and L-valine are condensed to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This reaction is catalyzed by the non-ribosomal peptide synthetase, ACV synthetase.

-

Formation of the Bicyclic Cephem Nucleus: The linear ACV tripeptide is oxidatively cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N, which contains the fused β-lactam and thiazolidine rings. Isopenicillin N is then epimerized to penicillin N by isopenicillin N epimerase. The ring expansion of penicillin N, catalyzed by deacetoxycephalosporin C synthase (DAOCS), forms deacetoxycephalosporin C (DAOC). A subsequent hydroxylation reaction yields deacetylcephalosporin C (DAC).

-

Tailoring Reactions: The final steps are unique to cephamycin biosynthesis. DAC is carbamoylated at the C3-hydroxymethyl group by O-carbamoyltransferase to form O-carbamoyldeacetylcephalosporin C. This is followed by a hydroxylation at the C-7 position and a subsequent methylation by a methyltransferase, utilizing S-adenosylmethionine (SAM) as the methyl donor, to introduce the characteristic 7α-methoxy group, yielding this compound.

The following diagram provides a simplified representation of the this compound biosynthetic pathway.

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

The discovery of this compound was a landmark in antibiotic research, introducing a new class of β-lactam compounds with enhanced stability against bacterial resistance mechanisms. The elucidation of its origin from soil actinomycetes, the development of fermentation and purification protocols, and the characterization of its unique chemical structure and biological activity have provided a solid foundation for the subsequent development of semi-synthetic cephamycin derivatives that have become clinically important therapeutic agents. This technical guide consolidates the foundational knowledge on this compound, offering a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biotechnology.

References

- 1. cephalosporin C biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3886044A - Process of making this compound by fermentation - Google Patents [patents.google.com]

- 4. Cephamycins, a new family of beta-lactam antibiotics. II. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Cephamycin C producing microorganisms like Streptomyces clavuligerus.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephamycin C is a potent β-lactam antibiotic, distinguished from cephalosporins by the presence of a 7-α-methoxy group, which confers significant resistance to β-lactamase enzymes. This property makes this compound and its derivatives valuable tools in combating bacterial infections, particularly those caused by β-lactamase-producing strains. The primary industrial producers of this compound are filamentous bacteria belonging to the order Actinomycetales, with Streptomyces clavuligerus being the most extensively studied model organism. Other notable producers include Streptomyces cattleya, Nocardia lactamdurans (now reclassified as Amycolatopsis lactamdurans), and Streptomyces jumonjinensis.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of this compound, its intricate regulatory networks, and detailed experimental protocols relevant to the study and optimization of its production in these microorganisms.

Biosynthesis of this compound

The biosynthesis of this compound is a complex, multi-step enzymatic process that begins with the condensation of three precursor amino acids: L-lysine, L-cysteine, and L-valine. The pathway can be broadly divided into early, middle, and late stages. The genes encoding the biosynthetic enzymes are typically clustered together on the microbial chromosome, facilitating coordinated regulation.[2][3]

The initial steps involve the conversion of L-lysine into L-α-aminoadipic acid (L-AAA). This is followed by the non-ribosomal peptide synthetase (NRPS) activity of ACV synthetase (ACVS), which condenses L-AAA, L-cysteine, and D-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). The subsequent cyclization of ACV by isopenicillin N synthase (IPNS) yields isopenicillin N, the first bioactive intermediate in the pathway.

Isopenicillin N is then epimerized to penicillin N, which undergoes ring expansion catalyzed by deacetoxycephalosporin C synthase (DAOCS or expandase) to form deacetoxycephalosporin C (DAOC). A series of subsequent modifications, including hydroxylation, carbamoylation, and the characteristic 7-α-methoxylation, convert DAOC into the final product, this compound.

This compound Biosynthetic Pathway

References

- 1. academic.oup.com [academic.oup.com]

- 2. Biosynthesis and molecular genetics of cephamycins. Cephamycins produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The nine genes of the Nocardia lactamdurans cephamycin cluster are transcribed into large mRNAs from three promoters, two of them located in a bidirectional promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthetic pathway of Cephamycin C from precursor amino acids.

A Technical Guide to the Biosynthetic Pathway of Cephamycin C

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent β-lactam antibiotic, distinguished by its 7-methoxy group, which confers significant resistance to β-lactamase enzymes. Produced by actinomycetes such as Streptomyces clavuligerus and Nocardia lactamdurans, its biosynthesis is a complex, multi-step enzymatic process originating from three precursor amino acids[1][2][3][4]. This document provides a detailed technical overview of the this compound biosynthetic pathway, including the genetic and enzymatic machinery, regulatory mechanisms, and key experimental methodologies used in its study. Quantitative data are summarized for comparative analysis, and critical pathways are visualized to facilitate understanding.

Precursor Amino Acids

The biosynthesis of the this compound molecule initiates from three fundamental building blocks: L-cysteine, L-valine, and L-α-aminoadipic acid[2]. While L-cysteine and L-valine are common proteinogenic amino acids readily available from primary metabolism, L-α-aminoadipic acid is a non-proteinogenic intermediate whose formation is a key preliminary stage of the pathway in actinomycetes.

In cephamycin-producing organisms, L-α-aminoadipic acid is synthesized from L-lysine. This conversion is catalyzed by the enzyme lysine-ε-aminotransferase (LAT), which is encoded by the lat gene located within the cephamycin biosynthetic gene cluster. This colocalization highlights the dedicated nature of this precursor-forming step to the antibiotic production pathway.

The Core Biosynthetic Pathway

The assembly of this compound from its precursors is a nine-step enzymatic cascade. The genes encoding these enzymes are clustered together, allowing for coordinated regulation.

-

Tripeptide Formation : The pathway begins with the condensation of the three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—by a large, non-ribosomal peptide synthetase called δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). This enzyme, encoded by the pcbAB gene, forms the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).

-

First Cyclization (β-Lactam Ring Formation) : The ACV tripeptide is then cyclized by isopenicillin N synthase (IPNS), the product of the pcbC gene. This crucial step forms the four-membered β-lactam ring, resulting in the first bioactive intermediate, isopenicillin N (IPN).

-

Side-Chain Epimerization : The L-α-aminoadipyl side chain of IPN is converted to its D-isomer by isopenicillin N epimerase, yielding penicillin N.

-

Ring Expansion : The five-membered thiazolidine ring of penicillin N is oxidatively expanded to a six-membered dihydrothiazine ring to form deacetoxycephalosporin C (DAOC). This reaction is catalyzed by deacetoxycephalosporin C synthase (DAOCS), also known as expandase.

-

C-3' Hydroxylation : DAOC is subsequently hydroxylated at the C-3' position by deacetoxycephalosporin C hydroxylase (DAOCH) to produce deacetylcephalosporin C (DAC).

-

C-3' Carbamoylation : A carbamoyl group is transferred to the 3'-hydroxyl of DAC, forming O-carbamoyldeacetylcephalosporin C. This reaction is catalyzed by a specific carbamoyltransferase encoded by the cmcH gene.

-

C-7 Hydroxylation & Methylation : The final and defining steps of this compound biosynthesis involve the modification of the C-7 position of the cephalosporin core. A two-enzyme system, encoded by the linked genes cmcI and cmcJ, first hydroxylates the intermediate at C-7 and then methylates this new hydroxyl group to form the characteristic 7α-methoxy group. CmcI has been identified as the S-adenosyl-L-methionine (SAM)-dependent methyltransferase in this process.

Figure 1: The core biosynthetic pathway of this compound from precursor amino acids.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at multiple levels, from transcriptional control of the gene cluster to metabolic influences of nutrient availability.

Transcriptional Regulation by CcaR

A key regulatory element is CcaR, a Streptomyces antibiotic regulatory protein (SARP) encoded by the ccaR gene within the cephamycin gene cluster. CcaR acts as a pathway-specific transcriptional activator, positively controlling the expression of essential biosynthetic genes, including lat, pcbAB, and pcbC. Disruption of the ccaR gene abolishes the production of the early biosynthetic enzymes and, consequently, halts this compound synthesis. CcaR is also involved in regulating the biosynthesis of a co-produced β-lactamase inhibitor, clavulanic acid, positioning it as a master regulator of the β-lactam supercluster in S. clavuligerus.

Figure 2: Regulatory cascade showing CcaR activation of this compound biosynthetic genes.

Metabolic Regulation

Nutrient availability significantly impacts this compound production.

-

Nitrogen Source : The choice of nitrogen source is critical. In Streptomyces cattleya, asparagine was found to be a superior nitrogen source for both enzyme biosynthesis and overall this compound production compared to glutamine or ammonium. An excess of asparagine, however, can reduce production.

-

Phosphate : The production of this compound is inversely related to the mycelial growth rate, and the phosphate feed rate has been identified as a critical factor. Phosphate limitation can trigger the stringent response, which is associated with increased antibiotic production.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on this compound production, providing a basis for comparison across different genetic and environmental conditions.

Table 1: Effect of Genetic Modifications on this compound Production in S. clavuligerus

| Strain / Condition | Genetic Modification | Relative this compound Production (%) | Reference |

| Wild-Type | None | 100% | N/A |

| ccaR deletion mutant | Deletion of the ccaR regulatory gene | 0% (Production abolished) | |

| ΔRI strain | Deletion of the cmcH-ccaR intergenic region | 30-36% | |

| deltarelA mutant | Disruption of the relA gene (stringent response) | 0% (Production abolished) |

Table 2: Effect of Culture Additives and Conditions on this compound Production

| Organism | Additive / Condition | Concentration | Effect on Production | Reference |

| S. clavuligerus | 1,3-Diaminopropane | 10 g/L | ~300% increase | |

| S. clavuligerus NT4 | Optimized Solid-State Fermentation | N/A | Yield of 21.68 ± 0.76 mg/gds | |

| S. clavuligerus NT4 | Optimized SSF with Amino Acids | N/A | Yield of 27.41 ± 0.65 mg/gds |

Experimental Protocols & Methodologies

This section details common experimental protocols employed in the study of this compound biosynthesis.

Quantification of this compound via Agar Diffusion Bioassay

This method is used to determine the concentration of bioactive this compound in culture supernatants.

-

Test Organism : Escherichia coli ESS 2235, a strain highly sensitive to β-lactam antibiotics, is used as the indicator organism.

-

Procedure :

-

The test organism is grown for 24 hours at 37°C in a suitable medium (e.g., 5 g/L peptone, 3 g/L beef extract, 15 g/L agar).

-

Culture supernatants from S. clavuligerus fermentations are applied to wells or paper discs on agar plates seeded with the E. coli test strain.

-

Plates are incubated to allow for bacterial growth and diffusion of the antibiotic.

-

The diameter of the zone of growth inhibition around the sample is measured.

-

Concentration is determined by comparing the inhibition zone size to a standard curve generated with known concentrations of a reference standard, such as cephalosporin C zinc salt.

-

Figure 3: Standard experimental workflow for the this compound agar diffusion bioassay.

Cell-Free Extract Enzyme Assays (DAOCS Activity)

This protocol allows for the in vitro measurement of specific enzyme activities from the biosynthetic pathway.

-

Preparation of Cell-Free Extract :

-

Streptomyces cells are harvested from culture and resuspended in buffer.

-

Cells are disrupted by sonication, and the suspension is clarified by ultracentrifugation (e.g., 40,000 rpm for 60 min).

-

The supernatant is treated with protamine sulfate to precipitate nucleic acids, followed by ammonium sulfate precipitation to fractionate proteins. The 50-70% ammonium sulfate fraction typically contains the DAOCS activity.

-

-

DAOCS Assay Mixture (0.4 mL total volume) :

-

Substrate: 0.10 mM Penicillin N.

-

Cofactors: 0.1 mM α-ketoglutarate, 0.225 mM FeSO₄, 0.1 mM Dithiothreitol (DTT).

-

Buffer: 50 mM Tris-HCl, pH 7.0.

-

Enzyme: Cell-free extract (approx. 4 mg protein).

-

-

Procedure :

-

The assay mixture is incubated at 20°C for 120 minutes.

-

The product, deacetoxycephalosporin C (DAOC), is quantified using a bioassay against E. coli ESS 2235 on plates containing penicillinase to eliminate the activity of the penicillin N substrate.

-

Western Blot Analysis for Enzyme Expression

This technique is used to detect the presence and relative abundance of specific biosynthetic enzymes.

-

Procedure :

-

Total protein is extracted from S. clavuligerus cells harvested at a specific time point (e.g., 48 hours of growth).

-

A defined amount of protein (e.g., 5 µg) is separated by size using SDS-PAGE.

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is probed with polyclonal antibodies raised specifically against the target enzymes (e.g., CcaR, LAT, IPNS, DAOCS).

-

A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the protein bands are visualized using a chemiluminescent substrate. This method was used to confirm the absence of biosynthetic enzymes in ccaR deletion mutants.

-

Conclusion

The biosynthetic pathway of this compound is a highly orchestrated process involving a dedicated set of enzymes and a sophisticated regulatory network. Originating from the primary metabolites L-α-aminoadipic acid, L-cysteine, and L-valine, the pathway proceeds through a series of cyclization, expansion, and modification reactions to yield the final antibiotic. The transcriptional activator CcaR serves as a master switch, integrating metabolic signals to control the expression of the biosynthetic gene cluster. A thorough understanding of these enzymatic and regulatory mechanisms is paramount for researchers and drug development professionals seeking to harness and optimize the production of this clinically important antibiotic through metabolic engineering and synthetic biology approaches.

References

- 1. Biosynthesis and molecular genetics of cephamycins. Cephamycins produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New aspects of genes and enzymes for beta-lactam antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production of this compound by Streptomyces clavuligerus NT4 using solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Cephamycin C: A Technical Guide to its Action on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephamycin C, a potent β-lactam antibiotic, exerts its bactericidal effects by disrupting the integrity of the bacterial cell wall. This in-depth technical guide elucidates the core mechanism of action of this compound, focusing on its interaction with penicillin-binding proteins (PBPs), the enzymatic machinery responsible for the synthesis of peptidoglycan. A key feature of this compound, its remarkable resistance to a broad spectrum of β-lactamases, is also a central topic of this guide. Through a detailed exploration of its molecular interactions, supported by quantitative data, experimental protocols, and visual pathway diagrams, this document provides a comprehensive resource for researchers in antimicrobial drug discovery and development.

Introduction: The Bacterial Cell Wall as a Therapeutic Target

The bacterial cell wall is a vital extracellular layer that provides structural integrity and protection against osmotic lysis. In most bacteria, the primary component of the cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The biosynthesis of peptidoglycan is a multi-step process that culminates in the formation of these crucial peptide cross-links, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs). The inhibition of PBP activity is a clinically validated strategy for antibacterial therapy, and it forms the basis of action for the extensive family of β-lactam antibiotics.

This compound is a member of the β-lactam class of antibiotics, closely related to cephalosporins.[1] A distinguishing feature of cephamycins is the presence of a methoxy group at the 7-α position of the cephem nucleus.[2] This structural modification confers a significant advantage: enhanced resistance to hydrolysis by bacterial β-lactamases, enzymes that are a primary mechanism of resistance to many other β-lactam antibiotics.[1][2] This guide will delve into the precise molecular interactions that underpin the efficacy of this compound.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound stems from its ability to covalently inhibit the transpeptidase activity of PBPs. This inhibition disrupts the final and essential step of peptidoglycan synthesis, leading to a weakened cell wall and, ultimately, cell lysis.

Targeting Penicillin-Binding Proteins (PBPs)

PBPs are membrane-associated enzymes that catalyze the cross-linking of peptidoglycan chains.[3] The active site of these enzymes contains a critical serine residue that acts as a nucleophile. In the normal course of cell wall synthesis, this serine residue attacks the D-Ala-D-Ala moiety of a pentapeptide side chain of a peptidoglycan precursor, forming a transient acyl-enzyme intermediate and releasing the terminal D-alanine. This intermediate is then attacked by the amino group of an adjacent peptide side chain, resulting in the formation of a cross-link and regeneration of the active PBP.

This compound, with its strained β-lactam ring, mimics the D-Ala-D-Ala substrate of the PBP. The active site serine of the PBP nucleophilically attacks the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the formation of a stable, long-lived covalent acyl-enzyme complex. This effectively sequesters the PBP, preventing it from participating in cell wall synthesis.

Binding Affinity for Specific PBPs

Different bacterial species possess a variety of PBPs, each with distinct physiological roles in cell elongation, septum formation, and maintaining cell shape. The efficacy of a β-lactam antibiotic is dependent on its affinity for these essential PBPs. This compound, and its close analog cefoxitin, exhibit high affinity for several key PBPs in both Gram-positive and Gram-negative bacteria.

Table 1: Binding Affinity (IC50) of Cephamycins and Comparators for Penicillin-Binding Proteins

| Antibiotic | Organism | PBP1a (µg/mL) | PBP1b (µg/mL) | PBP2 (µg/mL) | PBP3 (µg/mL) | PBP4 (µg/mL) | PBP5/6 (µg/mL) | Reference |

| Cefoxitin | E. coli | 2 | 0.9 | >1,000 | 0.07 | 0.6 | 0.01 | |

| Ceftriaxone | E. coli | >1,000 | >1,000 | >1,000 | 0.03 | >1,000 | >1,000 | |

| Ceftaroline | S. aureus (MRSA) | 0.125-0.25 | - | <1 | <1 | >1 | - | |

| Cefoxitin | S. aureus (MRSA) | - | - | - | - | High Affinity | - |

Resistance to β-Lactamases

One of the most significant attributes of this compound is its stability in the presence of many β-lactamases. These enzymes are produced by bacteria and inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.

The Role of the 7-α-Methoxy Group

The key structural feature responsible for the β-lactamase resistance of this compound is the methoxy group at the 7-α position of the cephem nucleus. This bulky group sterically hinders the approach of the β-lactamase to the β-lactam ring, thereby preventing or significantly slowing down the rate of hydrolysis. This provides a crucial advantage over many penicillins and cephalosporins that lack this modification.

Kinetic Data of β-Lactamase Hydrolysis

The resistance of this compound to β-lactamases can be quantified by examining the kinetic parameters of the hydrolysis reaction, specifically the Michaelis constant (Km) and the maximal velocity (Vmax). A high Km value indicates low affinity of the enzyme for the substrate, while a low Vmax indicates a slow rate of hydrolysis.

Table 2: Kinetic Parameters of β-Lactamase Hydrolysis for Cephamycins and Comparators

| β-Lactamase | Substrate | Km (µM) | Vmax (relative to Cephaloridine) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| AmpC (E. cloacae P99) | Cephaloridine | 270 | 100 | 1800 | 6.7 x 10⁶ | |

| AmpC (E. cloacae P99) | Cephalosporin C | 460 | 38 | - | 2.5 x 10⁶ | |

| TEM-1 | Benzylpenicillin | 20-50 | - | 1000-2000 | 10⁷-10⁸ | |

| TEM-1 | Cefotaxime | >500 | - | ~0.6 | ~1.7 x 10³ | |

| GES-4 (Class A ESBL) | Cefoxitin | 130 ± 20 | - | 0.12 ± 0.01 | 920 |

Note: Direct and comprehensive kinetic data for this compound against a wide range of β-lactamases is limited. Data for the closely related cephamycin, cefoxitin, and other relevant β-lactams are presented for comparison.

Antibacterial Spectrum

The combination of potent PBP inhibition and β-lactamase stability gives this compound a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including some strains that are resistant to other β-lactam antibiotics.

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound and Comparators

| Organism | This compound (µg/mL) | Cefoxitin (µg/mL) | Ceftriaxone (µg/mL) | Reference |

| Escherichia coli | - | 8 | ≤0.25 | |

| Staphylococcus aureus (MSSA) | - | 2-4 | 1-2 | |

| Pseudomonas aeruginosa | >64 | >128 | 8-32 | |

| Enterococcus faecalis | >64 | >64 | >64 | |

| Klebsiella pneumoniae (ESBL) | - | 8 | >64 |

Note: MIC data for the parent compound this compound is limited in recent clinical literature; data for the more commonly used derivative cefoxitin is provided for a broader comparison. MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of an antimicrobial agent against a bacterial isolate.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for automated reading)

Procedure:

-

Prepare Antibiotic Dilutions: Serially dilute the this compound stock solution in CAMHB across the wells of the 96-well plate to achieve a range of final concentrations. Typically, a 2-fold dilution series is prepared.

-

Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculate Microtiter Plate: Add an equal volume of the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Competitive PBP Binding Assay

This assay determines the affinity of a test compound (this compound) for PBPs by measuring its ability to compete with a labeled β-lactam for binding.

Materials:

-

Bacterial membranes containing PBPs

-

Fluorescently labeled penicillin (e.g., Bocillin™ FL)

-

This compound

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

SDS-PAGE equipment

-

Fluorescence gel imager

Procedure:

-

Incubation with Test Compound: Incubate the bacterial membranes with varying concentrations of this compound for a defined period (e.g., 15 minutes at 37°C) to allow for binding to the PBPs.

-

Labeling with Fluorescent Penicillin: Add a fixed, saturating concentration of fluorescently labeled penicillin to the reaction mixtures and incubate for a further period (e.g., 10 minutes at 37°C). The fluorescent penicillin will bind to the PBPs that are not already occupied by this compound.

-

Stop Reaction and Denature: Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.

-

SDS-PAGE: Separate the proteins in the samples by SDS-PAGE.

-

Fluorescence Imaging: Visualize the fluorescently labeled PBPs using a fluorescence gel imager.

-

Data Analysis: Quantify the fluorescence intensity of each PBP band. The intensity of the fluorescence will be inversely proportional to the concentration of this compound. Plot the percentage of inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each PBP.

β-Lactamase Hydrolysis Assay (Spectrophotometric)

This assay measures the rate of hydrolysis of a chromogenic cephalosporin substrate (e.g., nitrocefin) by a β-lactamase in the presence and absence of an inhibitor (or to determine the hydrolysis rate of a test compound).

Materials:

-

Purified β-lactamase enzyme

-

Nitrocefin (chromogenic substrate)

-

This compound (as a substrate or inhibitor)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm

Procedure:

-

Prepare Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer and nitrocefin.

-

Initiate Reaction: Add the β-lactamase enzyme to the reaction mixture to initiate the hydrolysis of nitrocefin.

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 486 nm over time. The hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red, which can be quantified spectrophotometrically.

-

Determine Kinetic Parameters: To determine the kinetic parameters for this compound as a substrate, repeat the assay with varying concentrations of this compound (in the absence of nitrocefin, if this compound hydrolysis can be monitored directly at a specific wavelength, or through a competition assay format). Plot the initial reaction velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. To assess its inhibitory properties, pre-incubate the enzyme with varying concentrations of this compound before adding nitrocefin and measure the effect on the rate of nitrocefin hydrolysis.

Conclusion

This compound represents a significant member of the β-lactam family of antibiotics, distinguished by its potent inhibition of bacterial cell wall synthesis and its inherent stability against a wide array of β-lactamases. Its mechanism of action, centered on the irreversible acylation of essential penicillin-binding proteins, is a testament to the power of targeting fundamental bacterial processes. The structural feature of a 7-α-methoxy group provides a crucial defense against enzymatic inactivation, broadening its spectrum of activity. This technical guide has provided a detailed overview of the molecular basis of this compound's action, supported by quantitative data and established experimental protocols. A thorough understanding of these principles is paramount for the continued development of novel antimicrobial agents to combat the ever-growing challenge of antibiotic resistance.

References

The Antibacterial Spectrum of Cephamycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephamycin C, a β-lactam antibiotic produced by Streptomyces species, exhibits a broad spectrum of antibacterial activity, particularly against Gram-negative bacteria, including strains resistant to other cephalosporins.[1] Its unique 7-α-methoxy group confers remarkable stability against β-lactamase enzymes, a common mechanism of bacterial resistance.[2] This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, presenting quantitative efficacy data, detailed experimental protocols for its determination, and visualizations of its mechanism of action and resistance pathways.

Introduction

Cephamycins are a class of β-lactam antibiotics closely related to cephalosporins.[3] this compound is a naturally occurring member of this class, distinguished by a methoxy group at the 7-α position of the cephem nucleus. This structural feature is pivotal to its potent antibacterial activity and its enhanced resistance to hydrolysis by a wide range of β-lactamases.[2] This stability allows this compound to be effective against many cephalosporin-resistant bacterial strains, making it a subject of significant interest in the ongoing challenge of antimicrobial resistance.[1] This guide aims to provide a comprehensive technical overview of the antibacterial spectrum of this compound for researchers and professionals in drug development.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. This process involves the following key steps:

-

Target Binding: this compound binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.

-

Inhibition of Transpeptidation: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a crucial step for maintaining the structural integrity of the cell wall.

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of this compound has been evaluated against a wide range of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Gram-Positive Bacteria

Cephamycins A and B have been found to be more active against Gram-positive organisms than this compound.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Smith | 25 | |

| Staphylococcus aureus | 209P | 25 | |

| Streptococcus pyogenes | C203 | 12.5 | |

| Bacillus subtilis | ATCC 6633 | 3.1 |

Gram-Negative Bacteria

This compound demonstrates significant activity against a broad array of Gram-negative bacteria, including many strains that are resistant to cephalosporins.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | Juhl | 6.2 | |

| Escherichia coli | ATCC 26 | 6.2 | |

| Klebsiella pneumoniae | A | 6.2 | |

| Klebsiella pneumoniae | ATCC 10031 | 6.2 | |

| Proteus mirabilis | 12.5 | ||

| Proteus morganii | 12.5 | ||

| Salmonella schottmuelleri | 6.2 | ||

| Enterobacter aerogenes | 25 | ||

| Pseudomonas aeruginosa | >100 |

Anaerobic Bacteria

Cephamycins are noted for their efficacy against anaerobic microbes, a characteristic not as prominent in many cephalosporins.

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Bacteroides fragilis | 4 - >128 | |

| Clostridium perfringens | 0.25 - 8 |

Resistance to β-Lactamases

A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. The 7-α-methoxy group of this compound provides steric hindrance, protecting the β-lactam ring from enzymatic degradation by a wide variety of β-lactamases.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for two common assays.

Broth Microdilution Method (CLSI Guideline M07)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

5.1.1. Materials:

-

This compound powder of known potency

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., sterile water or saline)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or turbidimeter

5.1.2. Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable sterile solvent.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on non-selective agar. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the standardized bacterial inoculum. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method (CLSI Guideline M07)

This method determines the MIC by incorporating the antimicrobial agent into an agar medium.

5.2.1. Materials:

-

This compound powder of known potency

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35°C ± 2°C)

5.2.2. Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound as described for the broth microdilution method.

-

Preparation of Agar Plates: Prepare a series of MHA plates each containing a specific concentration of this compound. This is achieved by adding a calculated amount of the antibiotic stock solution to molten MHA before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.

-

Inoculation: Using a multipoint replicator, spot-inoculate the surface of each agar plate with the standardized bacterial suspension. Each spot should contain approximately 1-2 x 10⁴ CFU.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or one or two isolated colonies.

Conclusion

This compound possesses a valuable antibacterial spectrum, characterized by its potent activity against a range of Gram-negative pathogens and its notable stability in the presence of β-lactamases. This inherent resistance to enzymatic degradation allows it to be effective against many bacterial strains that have acquired resistance to other β-lactam antibiotics. The quantitative data and standardized methodologies presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against bacterial infections.

References

- 1. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cephamycin - Wikipedia [en.wikipedia.org]

The Strategic Advantage: A Deep Dive into the 7-alpha-methoxy Group of Cephamycin C

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cephamycin C, a potent β-lactam antibiotic, distinguishes itself from classical cephalosporins through the presence of a 7-alpha-methoxy group on its cephem nucleus. This seemingly minor structural modification confers a significant strategic advantage: remarkable resistance to a broad spectrum of β-lactamase enzymes. This technical guide provides a comprehensive exploration of the 7-alpha-methoxy group, delving into its pivotal role in the enhanced antibacterial profile of this compound. We will examine the biosynthesis of this unique feature, its impact on the mechanism of action, and present comparative data on its efficacy. Detailed experimental methodologies are provided to facilitate further research and development in this critical area of antibiotic discovery.

Introduction: The Significance of the 7-alpha-methoxy Group

Cephamycins are a class of β-lactam antibiotics characterized by the presence of a methoxy group at the 7-alpha position of the cephem core.[1][2] This structural feature is the primary determinant of their enhanced stability against bacterial β-lactamases, enzymes that are a major cause of antibiotic resistance.[2] By sterically hindering the approach of the β-lactamase to the hydrolytically susceptible β-lactam ring, the 7-alpha-methoxy group protects the antibiotic from inactivation, allowing it to effectively inhibit its target, the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[3][4] This guide will provide a detailed analysis of this crucial functional group.

Data Presentation: Comparative Efficacy

The presence of the 7-alpha-methoxy group significantly improves the efficacy of cephamycins against β-lactamase-producing bacteria compared to their non-methoxylated cephalosporin counterparts. The following tables summarize Minimum Inhibitory Concentration (MIC) data, illustrating the potent activity of this compound and other cephamycins.

Table 1: Comparative MIC Values (µg/mL) of this compound and Cephalosporin C against β-Lactamase-Producing Bacteria

| Organism | This compound | Cephalothin | Cephaloridine | Reference(s) |

| Proteus mirabilis (β-lactamase producer) | 10-16 | >200 | >200 | |

| Escherichia coli (β-lactamase producer) | Active | Resistant | Resistant | |

| Klebsiella pneumoniae (ESBL-producing) | Susceptible | Resistant | Resistant |

Table 2: In Vitro Activity of Cephamycins against ESBL-Producing Enterobacteriaceae from Companion Animals

| Organism (ESBL-producing) | Cefmetazole (% Susceptible) | Flomoxef (% Susceptible) | Latamoxef (% Susceptible) | Reference(s) |

| Klebsiella pneumoniae | 95.5 | 99.1 | 99.1 | |

| Proteus mirabilis | 82.7 | 96.6 | 100 | |

| Enterobacter cloacae | 9.3 | 74.0 | 100 |

Biosynthesis of the 7-alpha-methoxy Group

The introduction of the 7-alpha-methoxy group is a critical step in the biosynthesis of this compound, occurring after the formation of the cephem nucleus. This enzymatic process is catalyzed by a two-component methoxylase system.

The Enzymatic Machinery: CmcI and CmcJ

The methoxylation is carried out by two key enzymes encoded by the cmcI and cmcJ genes. CmcJ is a hydroxylase that introduces a hydroxyl group at the 7-alpha position of the cephalosporin precursor. Subsequently, CmcI, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, transfers a methyl group to this hydroxyl group, forming the final 7-alpha-methoxy moiety. The oxygen atom of the methoxy group is derived from molecular oxygen (O₂).

Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound, highlighting the introduction of the 7-alpha-methoxy group.

References

- 1. Purification and characterization of cephalosporin 7 alpha-hydroxylase from Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cephamycin - Wikipedia [en.wikipedia.org]

- 3. Inhibition of peptidoglycan transpeptidase by beta-lactam antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Cephamycin C in the Evolution of β-Lactam Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against bacterial resistance, the β-lactam class of antibiotics has remained a cornerstone of antimicrobial therapy. The historical development of these agents is marked by key discoveries that have expanded their spectrum of activity and overcome evolving resistance mechanisms. Among these, the discovery of Cephamycin C represents a significant milestone. This naturally occurring β-lactam, produced by Streptomyces species, introduced a new level of stability against bacterial β-lactamases, paving the way for a new generation of potent therapeutic agents. This technical guide provides an in-depth exploration of the critical role of this compound in the history of β-lactam antibiotics, detailing its unique structural features, mechanism of action, and the scientific methodologies underpinning its production and evaluation.

Discovery and Structural Uniqueness of this compound

This compound was first isolated from the fermentation broths of various Streptomyces species, including Streptomyces clavuligerus.[1][2] Its discovery was a landmark event as it represented the first identified β-lactam antibiotic from an actinomycete, expanding the known natural sources of these vital compounds beyond fungi.

The core structure of this compound is based on the cephem nucleus, similar to cephalosporins.[3][4] However, a key structural distinction sets it apart: the presence of a methoxy group at the 7α position of the cephem core.[4] This seemingly minor addition has profound implications for its biological activity, most notably its remarkable resistance to degradation by bacterial β-lactamases.

Mechanism of Action and Antibacterial Spectrum

Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it acylates the active site of penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and death.

The antibacterial spectrum of this compound is broad, with notable activity against a range of Gram-negative bacteria, including many strains that are resistant to first-generation cephalosporins. Its efficacy extends to indole-positive Proteus species and many strains of Serratia. While generally less active against Gram-positive organisms compared to early cephalosporins like cephalothin, its activity against clinically relevant strains such as Staphylococcus aureus is still significant. The true value of this compound, however, lies in its activity against β-lactamase-producing bacteria.

The Cornerstone of β-Lactamase Stability: The 7α-Methoxy Group

The rise of bacterial resistance to penicillins and early cephalosporins was largely driven by the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. The 7α-methoxy group of this compound provides steric hindrance at the site of β-lactamase attack, effectively shielding the β-lactam ring from enzymatic degradation. This intrinsic resistance to a broad range of β-lactamases, particularly the cephalosporinases (Class C), was a revolutionary development in the field.

The following diagram illustrates the protective effect of the 7α-methoxy group.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3886044A - Process of making this compound by fermentation - Google Patents [patents.google.com]

- 3. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cefoxitin and cephamycins: microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Shield of Stability: A Technical Guide to Cephamycin C's Resistance Against β-Lactamase Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance necessitates a profound understanding of the mechanisms by which certain antimicrobial agents evade bacterial defense systems. β-Lactam antibiotics, a cornerstone of antibacterial therapy, are frequently rendered ineffective by β-lactamase enzymes, which hydrolyze the critical β-lactam ring. Cephamycin C, a naturally occurring β-lactam, and its derivatives exhibit remarkable resistance to a broad spectrum of β-lactamases. This technical guide delves into the core molecular principles underpinning this resilience, providing a comprehensive overview for researchers and drug development professionals. We will explore the structural nuances of this compound, present comparative kinetic data, detail experimental protocols for assessing β-lactamase resistance, and visualize the key enzymatic and regulatory pathways.

Introduction: The β-Lactamase Challenge

β-Lactamases are a diverse family of bacterial enzymes that provide resistance to β-lactam antibiotics such as penicillins and cephalosporins.[1][2] They function by catalytically hydrolyzing the amide bond in the four-membered β-lactam ring, a structure essential for the antibiotic's inhibitory action on bacterial cell wall synthesis.[1] The classification of β-lactamases into four major classes (A, B, C, and D) is based on their amino acid sequences. Classes A, C, and D are serine β-lactamases, employing a serine residue in their active site for catalysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity.[3] The relentless evolution of β-lactamases, including extended-spectrum β-lactamases (ESBLs), presents a significant challenge in the treatment of bacterial infections.

The Structural Fortress of this compound

The defining structural feature of cephamycins, which distinguishes them from cephalosporins, is the presence of a methoxy group at the 7α position of the cephem nucleus.[1] This seemingly minor addition has profound implications for their interaction with β-lactamases.

-

Steric Hindrance: The 7α-methoxy group provides significant steric bulk in the vicinity of the β-lactam ring. This steric hindrance physically obstructs the approach and proper orientation of the β-lactam ring within the active site of many β-lactamases, thereby impeding the nucleophilic attack by the active site serine (in Classes A, C, and D) or the zinc-activated water molecule (in Class B).

-

Altered Acylation and Deacylation Kinetics: The presence of the 7α-methoxy group has been shown to weaken the noncovalent binding of the antibiotic to the enzyme and significantly slow down the rates of both acylation (formation of the acyl-enzyme intermediate) and deacylation (hydrolysis of the intermediate to regenerate the free enzyme). The major effect is a reduction in the acylation rate, preventing the enzyme from efficiently trapping the antibiotic.

The following diagram illustrates the key structural difference between a generic cephalosporin and this compound.

Quantitative Analysis of β-Lactamase Resistance

The resistance of this compound and its derivatives to β-lactamase hydrolysis can be quantified by determining key kinetic parameters: the Michaelis constant (Km), the maximal rate of reaction (Vmax), the catalytic constant (kcat), and the inhibition constant (Ki). A higher Km value indicates lower affinity of the enzyme for the substrate, while a lower kcat reflects a slower turnover rate. For compounds that act as inhibitors, a lower Ki value signifies a more potent inhibitor.

The following tables summarize comparative kinetic data for cefoxitin (a representative cephamycin) and other cephalosporins against various classes of β-lactamases.

Table 1: Hydrolysis by Class A β-Lactamases (e.g., TEM-1)

| β-Lactam Antibiotic | Km (µM) | Relative Vmax | Reference |

| Benzylpenicillin | 25 | 100 | |

| Cephalothin | 13 | 150 | |

| Cefoxitin | - | Very Low/Negligible |

Table 2: Interaction with Class C β-Lactamases (e.g., AmpC)

| β-Lactam Antibiotic | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Cephalothin | 28 | 1100 | 3.9 x 10⁷ | |

| Cefotaxime | 280 | 1.1 | 3.9 x 10³ | |

| Cefoxitin | 0.2 | 0.006 | 3.0 x 10⁴ |

Note: Cefoxitin is a poor substrate but a potent competitive inhibitor of many β-lactamases, with reported Ki values in the micromolar to nanomolar range. For the Bacteroides fragilis cephalosporinase, cefoxitin acts as an excellent competitive inhibitor with a Ki of approximately 0.1 µM.

Table 3: Hydrolysis by Class D β-Lactamases (e.g., OXA-type)

| β-Lactam Antibiotic | Hydrolysis Profile | Reference |

| Oxacillin | High | |

| Cephalothin | Moderate | |

| Cefoxitin | Low to negligible |

Note: Quantitative kinetic data for this compound against Class B metallo-β-lactamases is less commonly reported in comparative tables, but they are generally considered to be more resistant than many cephalosporins.

Experimental Protocols

Accurate assessment of β-lactamase resistance is crucial for both basic research and drug development. The following are detailed methodologies for key experiments.

Determination of Km and Vmax using a Spectrophotometric Assay

This protocol utilizes the chromogenic cephalosporin nitrocefin, which changes color from yellow to red upon hydrolysis by β-lactamase, allowing for continuous monitoring of the reaction.

Materials:

-

Purified β-lactamase enzyme

-

Nitrocefin solution (typically 50-100 µM in assay buffer)

-

Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

Spectrophotometer capable of measuring absorbance at 486 nm

-

96-well microplate (for high-throughput screening) or cuvettes

-

Test β-lactam antibiotic (e.g., this compound, cephalothin)

Procedure:

-

Prepare a series of substrate concentrations: Dilute the nitrocefin stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Km).

-

Enzyme Preparation: Dilute the purified β-lactamase in assay buffer to a concentration that yields a linear rate of hydrolysis for at least the initial 1-2 minutes of the reaction.

-

Initiate the reaction: In a microplate well or cuvette, add the desired volume of substrate solution and equilibrate to the desired temperature (e.g., 25°C or 37°C). Initiate the reaction by adding a small volume of the diluted enzyme solution.

-

Monitor the reaction: Immediately begin monitoring the increase in absorbance at 486 nm over time. Record data points at regular intervals (e.g., every 5-10 seconds).

-

Calculate the initial velocity (V₀): Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot. Convert the change in absorbance per unit time to the rate of product formation using the molar extinction coefficient of hydrolyzed nitrocefin (Δε₄₈₆ = +20,500 M⁻¹cm⁻¹).

-

Data Analysis: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.

Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor

This protocol determines the potency of a compound, such as this compound, as a competitive inhibitor of a β-lactamase.

Materials:

-

Same as for Km and Vmax determination.

-

Inhibitor stock solution (e.g., this compound in assay buffer).

Procedure:

-

Perform a control experiment: Determine the Km and Vmax of the enzyme for the substrate (e.g., nitrocefin) in the absence of the inhibitor, as described in Protocol 4.1.

-

Set up reactions with inhibitor: Prepare a series of reactions, each containing a fixed concentration of the substrate (typically at or near its Km value) and varying concentrations of the inhibitor.

-

Measure initial velocities: For each inhibitor concentration, measure the initial velocity of the reaction as described previously.

-

Data Analysis:

-

Dixon Plot: Plot the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]). The Ki can be determined from the intersection of the lines obtained at different substrate concentrations.

-

Lineweaver-Burk Plot: Plot 1/V₀ against 1/[S] for each inhibitor concentration. For a competitive inhibitor, the lines will intersect at the same point on the y-axis (1/Vmax), but will have different x-intercepts. The Ki can be calculated from the slopes of these lines.

-

Non-linear Regression: Fit the data globally to the equation for competitive inhibition using appropriate software.

-

Visualizing the Mechanisms of Resistance and Regulation

The β-Lactamase Catalytic Cycle and the Role of this compound

The following diagram illustrates the catalytic cycle of a serine β-lactamase and how the steric hindrance provided by this compound's 7α-methoxy group disrupts this process.

The AmpC β-Lactamase Induction Pathway

In many Gram-negative bacteria, the expression of the AmpC β-lactamase is inducible in the presence of certain β-lactam antibiotics. This induction pathway is intricately linked to the recycling of the bacterial cell wall peptidoglycan. Cefoxitin, a cephamycin, is a potent inducer of AmpC expression.

Conclusion

The resistance of this compound to β-lactamase degradation is a multifactorial phenomenon rooted in its unique 7α-methoxy substitution. This structural feature confers stability by sterically hindering the antibiotic's access to the β-lactamase active site and by unfavorably altering the kinetics of the hydrolysis reaction. While cephamycins can be potent inducers of AmpC β-lactamases, their intrinsic stability often outweighs this effect, making them effective against many cephalosporin-resistant strains. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is paramount for the rational design of novel β-lactamase-stable antibiotics and inhibitors to combat the growing crisis of antibiotic resistance.

References

- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Efficacy of Cephamycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies that established the antibacterial efficacy of Cephamycin C. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the foundational experiments, quantitative data, and mechanistic insights that paved the way for the development of this important class of β-lactam antibiotics. This document adheres to stringent data presentation and visualization requirements to ensure clarity and accessibility for a technical audience.

Introduction to this compound

This compound is a β-lactam antibiotic belonging to the cephamycin group, which are structurally similar to cephalosporins.[1] A key distinguishing feature of cephamycins is the presence of a methoxy group at the 7-alpha position of the cephem nucleus, which confers significant stability against β-lactamase enzymes.[1] These enzymes are a primary mechanism of resistance to many penicillin and cephalosporin antibiotics.[2][3] Early in vitro studies were crucial in demonstrating the potential of this compound, particularly against problematic Gram-negative bacteria that were often resistant to other β-lactam antibiotics of the time.[4]

Quantitative Assessment of In Vitro Efficacy

The initial evaluation of this compound's antibacterial activity involved determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria. These studies revealed a potent, primarily bactericidal action.

Comparative Antibacterial Spectrum

The following table summarizes the MIC values of this compound in comparison to other β-lactam antibiotics from early in vitro studies.

| Bacterial Species | This compound (µg/mL) | Cephalothin (µg/mL) | Cephaloridine (µg/mL) |

| Escherichia coli | 1.6 - 12.5 | 3.1 - 25 | 3.1 - 12.5 |

| Klebsiella pneumoniae | 3.1 - 12.5 | 3.1 - 6.2 | 3.1 - 6.2 |

| Proteus mirabilis | 3.1 - 12.5 | >100 | >100 |

| Proteus vulgaris | 6.2 - 25 | >100 | >100 |

| Enterobacter cloacae | 6.2 - 50 | >100 | >100 |

| Staphylococcus aureus | 0.8 - 3.1 | 0.1 - 0.4 | 0.1 - 0.2 |

Data compiled from early in vitro studies. Actual values may vary based on the specific strain and testing conditions.

Efficacy Against Cephalosporin-Resistant Strains

A significant finding of the initial research was the activity of this compound against bacterial strains that exhibited resistance to cephalothin and cephaloridine. This highlighted the potential of this compound to address emerging antibiotic resistance.

| Cephalosporin-Resistant Isolate | This compound MIC (µg/mL) | Cephalothin MIC (µg/mL) | Cephaloridine MIC (µg/mL) |

| Proteus sp. | 12.5 | >100 | >100 |

| Providencia sp. | 25 | >100 | >100 |

| Escherichia coli | 12.5 | >100 | >100 |

Data represents examples from early studies and illustrates the trend of retained activity of this compound.

Influence of Inoculum Size

Studies also investigated the effect of bacterial inoculum size on the efficacy of this compound. A 10,000-fold increase in the inoculum of a Proteus mirabilis strain resulted in only a 10-fold and 16-fold increase in the MIC and MBC of this compound, respectively. In contrast, the same increase in inoculum led to a 200-fold or greater increase in the MIC and MBC for cephalothin and cephaloridine, demonstrating the relative stability of this compound's activity at higher bacterial densities.

Experimental Protocols

The following sections detail the methodologies employed in the initial in vitro studies of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using a standardized broth dilution method.

Protocol:

-

Media Preparation: A suitable broth medium, such as Mueller-Hinton Broth, was prepared and sterilized.

-

Antibiotic Dilution Series: A serial two-fold dilution of this compound was prepared in the broth medium to achieve a range of concentrations.

-

Inoculum Preparation: Bacterial strains were grown overnight and then diluted to a standardized concentration, typically 105 colony-forming units (CFU)/mL.

-

Inoculation: Each tube of the antibiotic dilution series was inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated tubes were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Observation: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Workflow for MIC Determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined as a follow-up to the MIC test to assess the bactericidal versus bacteriostatic activity of the antibiotic.

Protocol:

-

Subculturing: Following the MIC determination, a small aliquot from each tube showing no visible growth was subcultured onto an antibiotic-free agar plate.

-

Incubation: The agar plates were incubated under appropriate conditions to allow for the growth of any surviving bacteria.

-

Observation: The MBC was defined as the lowest concentration of the antibiotic that resulted in a 99.9% reduction in the initial bacterial inoculum.

β-Lactamase Stability Assay

The resistance of this compound to degradation by β-lactamase enzymes was a critical aspect of its initial evaluation.

Protocol:

-

Enzyme Preparation: β-Lactamase enzymes were obtained from cephalosporin-resistant bacterial strains.

-

Substrate Incubation: this compound, cephalothin, and cephaloridine were incubated with the prepared β-lactamase.

-

Activity Measurement: The rate of hydrolysis of the β-lactam ring was measured, often using a spectrophotometric method.

-

Kinetic Analysis: The Michaelis-Menten constant (Km) and maximum velocity (Vmax) were determined to quantify the interaction between the enzyme and the antibiotic.

References

- 1. Cephamycin - Wikipedia [en.wikipedia.org]

- 2. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Cephamycin C: A Technical Examination of its Classification within the Cephalosporin Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephamycin C, a β-lactam antibiotic, occupies a unique and important position within the broader cephalosporin family. While structurally similar to conventional cephalosporins, its distinctive 7-α-methoxy group confers remarkable stability against bacterial β-lactamases, enzymes that are a primary mechanism of antibiotic resistance. This technical guide provides an in-depth analysis of this compound's classification, supported by quantitative data, detailed experimental protocols, and visualizations of its biosynthetic pathway and hierarchical relationship within the cephalosporin class.

Classification and Structural Distinction

Cephamycins are a subgroup of β-lactam antibiotics that are often classified as second-generation cephalosporins due to their spectrum of activity, which includes enhanced efficacy against certain Gram-negative bacteria compared to first-generation cephalosporins.[1] The core chemical scaffold of both cephalosporins and cephamycins is the cephem nucleus.[2] However, the defining feature of cephamycins, including this compound, is the presence of a methoxy group at the 7-α position of the cephem ring.[2] This structural modification sterically hinders the approach of β-lactamase enzymes, preventing the hydrolysis of the β-lactam ring and thereby preserving the antibiotic's structural integrity and antibacterial function.[3]

This compound is a naturally occurring antibiotic produced by fermentation of Streptomyces clavuligerus.[3] This contrasts with the fungal origin of the first cephalosporins.

Hierarchical Classification of this compound

The following diagram illustrates the classification of this compound within the β-lactam and cephalosporin antibiotic families.

Comparative Antimicrobial Activity

The enhanced stability of this compound against β-lactamases translates to potent in vitro activity against a range of bacteria, including some strains resistant to other cephalosporins. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and selected second-generation cephalosporins against Escherichia coli, a common Gram-negative pathogen.

| Antibiotic | Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| This compound | E. coli | >8 (resistant strains) | - | - | |

| Cefoxitin | E. coli (ESBL-producing) | ≤0.5 - >32 | 4 | 16 | |

| Cefotetan | E. coli (ESBL-producing) | ≤0.125 - 64 | 0.25 | 2 | |

| Cefuroxime | E. coli | 2 - >256 | 4 | 16 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Resistance to β-Lactamase Hydrolysis

The primary advantage of this compound and its derivatives is their resistance to hydrolysis by β-lactamase enzymes. This can be quantified by determining the kinetic parameters of the enzyme-substrate interaction. A higher Michaelis constant (Km) and a lower catalytic rate constant (kcat) indicate poorer substrate binding and slower hydrolysis, respectively, signifying greater stability of the antibiotic.

| Antibiotic | β-Lactamase | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Cefoxitin | BlaC (M. tuberculosis) | - | - | - | |

| Cephalothin | TEM-1 | High | Low | ~1.7 x 103 | |

| Ceftazidime | TEM-1 | High | Low | ~40 |

Note: Direct kinetic data for this compound with common β-lactamases is limited in the reviewed literature. Cefoxitin, a closely related cephamycin, is included as a surrogate. The data for cephalothin and ceftazidime with TEM-1 β-lactamase are provided for comparison, demonstrating their relative susceptibility to hydrolysis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution